molecular formula C27H23ClN4O4S B2738075 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 892384-04-2

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Katalognummer: B2738075
CAS-Nummer: 892384-04-2
Molekulargewicht: 535.02
InChI-Schlüssel: MIPHEGPOBKLUCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tricyclic derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key substituents include a 4-chlorophenyl group at position 5, a hydroxymethyl group at position 11, and a 4-methoxyphenylacetamide moiety via a sulfanyl bridge at position 5. Structural characterization likely employs X-ray crystallography and spectroscopic methods, with refinement tools such as SHELXL playing a critical role in confirming its stereochemical configuration .

Eigenschaften

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-3-5-18(28)6-4-16)32-27(22)37-14-23(34)30-19-7-9-20(35-2)10-8-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHEGPOBKLUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol
  • CAS Number : 892383-98-1

Structural Features

The compound features:

  • A triazatricyclo structure which may enhance its interaction with biological targets.
  • A chlorophenyl group that could influence its lipophilicity and binding affinity.
  • A sulfanyl moiety which is often associated with biological activity.

Antibacterial Activity

Recent studies have shown that compounds with similar structural motifs exhibit notable antibacterial properties. For instance:

  • Compounds containing a chlorophenyl group have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • The presence of the sulfanyl group may enhance the compound's ability to inhibit bacterial growth by interfering with essential metabolic processes.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes .
  • In vitro studies indicate strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections.

Anticancer Potential

The triazatricyclo framework has been linked to anticancer activity in related compounds:

  • Research indicates that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines .
  • The specific interactions of this compound with cellular targets remain to be fully elucidated but warrant further investigation due to the promising preliminary findings.

Hypoglycemic Effects

Compounds similar in structure have been reported to possess hypoglycemic properties:

  • This suggests potential applications in managing diabetes through modulation of glucose metabolism .

Study 1: Antibacterial Efficacy

A study focusing on the antibacterial effects of sulfanyl-containing compounds found that several derivatives demonstrated significant inhibition against gram-positive and gram-negative bacteria. The results indicated that modifications in the chlorophenyl group could enhance antibacterial potency .

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, compounds structurally related to the target compound were tested for their AChE and urease inhibition capabilities. Results showed that specific substitutions on the triazatricyclo core significantly increased inhibitory activity .

Study 3: Anticancer Activity Assessment

A series of triazole derivatives were synthesized and tested against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity, suggesting a potential pathway for developing new anticancer agents based on this molecular framework .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 867040-59-3). Key differences include:

  • Position 5 substituent : 4-chlorophenyl (target) vs. 4-methoxyphenyl (analogue).
  • Acetamide group : N-(4-methoxyphenyl) (target) vs. N-(2-methylphenyl) (analogue).

Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy groups .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analogue (CAS 867040-59-3)
Molecular Formula C₃₂H₂₈ClN₅O₃S C₃₂H₂₉N₅O₃S
Substituent (Position 5) 4-Chlorophenyl 4-Methoxyphenyl
Acetamide Group N-(4-Methoxyphenyl) N-(2-Methylphenyl)
Calculated LogP* ~3.8 (estimated) ~3.5 (estimated)
Hydrogen Bond Donors 2 (hydroxymethyl, acetamide NH) 2 (hydroxymethyl, acetamide NH)

*Estimated via fragment-based methods.

Crystallographic and Stability Comparisons

Crystallographic studies of related acetamide-sulfonamide compounds (e.g., N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide ) reveal stabilization via N–H···O and C–H···O hydrogen bonds. The target compound likely exhibits similar intermolecular interactions, contributing to its crystalline stability. In contrast, the analogue with a 2-methylphenyl group may experience steric hindrance, reducing packing efficiency and solubility .

Table 2: Hydrogen Bonding Patterns

Compound Type Hydrogen Bond Donor-Acceptor Pairs Crystal Packing Efficiency
Target Compound N–H···O, O–H···O (hydroxymethyl) High (predicted)
CAS 867040-59-3 N–H···O, C–H···O (weaker interactions) Moderate
N-Sulfonyl Acetamide [Ref] N–H···O, C–H···O High

Research Findings and Implications

Bioactivity and Computational Predictions

Though direct bioactivity data are scarce, structurally similar compounds demonstrate:

  • Kinase inhibition : Pyrido-pyrimidine derivatives target EGFR and VEGFR kinases.
  • Antimicrobial activity : Chlorophenyl groups enhance lipophilicity, improving membrane penetration.

Lumping strategies in computational modeling (grouping structurally similar compounds) predict the target’s pharmacokinetic profile to align with tricyclic acetamide derivatives, favoring moderate metabolic clearance and oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.